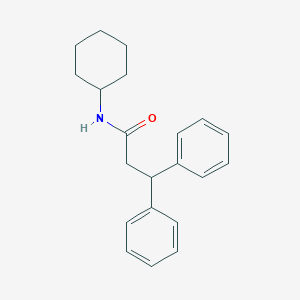

N-cyclohexyl-3,3-diphenylpropanamide

Description

N-Cyclohexyl-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a cyclohexyl group attached to the nitrogen atom. The cyclohexyl moiety likely enhances lipophilicity, influencing solubility and membrane permeability, while the diphenyl groups may contribute to steric effects or π-π interactions in biological systems .

Properties

Molecular Formula |

C21H25NO |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N-cyclohexyl-3,3-diphenylpropanamide |

InChI |

InChI=1S/C21H25NO/c23-21(22-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,22,23) |

InChI Key |

NODBCVLXJIEPHI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

(a) N-Cyclohexyl-3-phenylpropanamide

- Structure : Lacks one phenyl group at the 3-position compared to the target compound.

- Synthesis : Prepared via rhodium-catalyzed coupling using [Rh(COD)₂]BF₄, BINAP ligand, and CsOH·H₂O in a benzene/acetone/water system .

- Relevance : Highlights the role of phenyl group quantity in steric hindrance and reactivity.

(b) β'-Phenylfentanyl (N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide)

- Structure : Shares the N,3-diphenylpropanamide core but replaces the cyclohexyl group with a phenethylpiperidinyl moiety.

- Biological Activity : A potent opioid agonist classified as a controlled substance due to its high affinity for μ-opioid receptors .

- Implication : Demonstrates how nitrogen substituents (e.g., piperidinyl vs. cyclohexyl) dictate pharmacological profiles.

(c) 3-(tert-Butylperoxy)-N,3-diphenylpropanamide (4f)

- Structure : Incorporates a tert-butylperoxy group at the 3-position alongside the diphenylpropanamide backbone.

- Physicochemical Data: 13C NMR: δ 169.74 (carbonyl), 139.83–126.64 (aromatic carbons), 82.46 (peroxy group) . HRMS: C₁₅H₂₄NO₃ (calculated: 266.1756; found: 266.1762) .

- Synthesis : Iron-catalyzed peroxidation-carbamoylation of alkenes with hydroperoxides .

- Relevance : The peroxo group increases oxidative reactivity, contrasting with the inert cyclohexyl group in the target compound.

(d) N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10)

- Structure : Features a hydroxy substituent on the nitrogen and a 4-chlorophenyl group instead of diphenyl groups.

- Biological Activity: Tested for antioxidant properties (e.g., DPPH radical scavenging) in the presence of linoleic acid and β-carotene .

- Implication : Hydroxyl groups enhance antioxidant capacity, whereas diphenyl groups may prioritize lipophilicity.

Comparative Data Table

Key Findings

Structural Impact on Activity :

- Nitrogen substituents (cyclohexyl vs. piperidinyl) drastically alter biological targets, as seen in β'-phenylfentanyl’s opioid activity versus the antioxidant properties of hydroxyamide analogs .

- Additional functional groups (e.g., peroxo in 4f) introduce reactivity absent in the target compound .

Synthetic Flexibility :

- Rhodium and iron catalysts enable diverse functionalization (e.g., peroxidation, coupling), suggesting adaptability for modifying the target compound’s substituents .

Physicochemical Properties: Diphenyl groups increase molecular rigidity and may reduce solubility compared to monosubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.